molecular formula C12H17BrO2S B1323373 (3-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 17347-29-4

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B1323373
CAS RN: 17347-29-4
M. Wt: 305.23 g/mol
InChI Key: MOPQTTCHAQKKMZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is a chemical compound with the molecular formula C12H17BrO2S . Its molecular weight is approximately 305.23 g/mol .

Physical and Chemical Properties The compound is expected to be a solid at room temperature .

Scientific Research Applications

Formation and Structural Characterization

The compound (3-Bromophenyl)(2,2-diethoxyethyl)sulfane has been utilized in the formation of complex molecules and the study of their structures. For instance, research has indicated its role in the formation of 3-sulfanylcoumarins through a cyclization process, leading to the creation of new compounds characterized by X-ray structures and various spectroscopic methods (Álvarez-Boo et al., 2005).

Material Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, derivatives of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane have been used to synthesize transparent aromatic polyimides. These polyimides are known for their high refractive indices, small birefringence, and good thermomechanical stabilities, showcasing their potential applications in advanced materials (Tapaswi et al., 2015).

Organic Synthesis and Chemical Transformation

The compound has also been involved in various synthetic protocols, serving as a building block for molecular electronics. Research highlights its use in the efficient synthesis of thiol end-capped molecular wires, indicating its significance in the development of molecular electronics (Stuhr-Hansen et al., 2005). Additionally, it has been utilized in synthesizing benzothiophene derivatives via specific reactions, further emphasizing its role in diverse organic transformations (Kobayashi et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (Hazard Statement: H302) . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPQTTCHAQKKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618377
Record name 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane

CAS RN

17347-29-4
Record name 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromothiophenol (5.0 g, 26 mmol) in DMSO (40 mL) was added a solution of KOH pellets (85% by wt, 2.15 g, 32 mmol) in water (4 mL) followed by bromoacetaldehyde diethyl acetal (4.5 mL, 29 mmol). The mixture was stirred at rt for 5 d, diluted with ether (300 mL) and washed with water (3×100 mL). The combined water washes were extracted with ether (100 mL). The combined ether extracts were washed with brine (100 mL), dried over MgSO4 and concentrated to afford (3-bromophenyl)(2,2-diethoxyethyl)sulfane (8.23 g, 100%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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